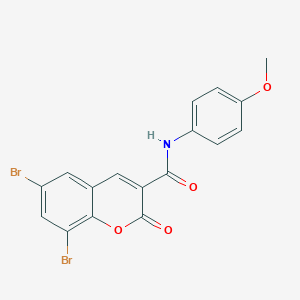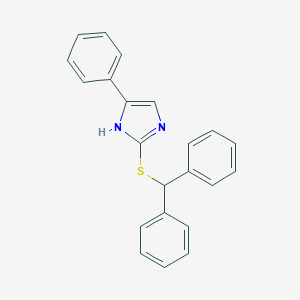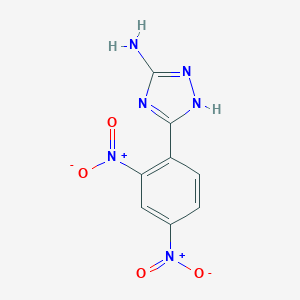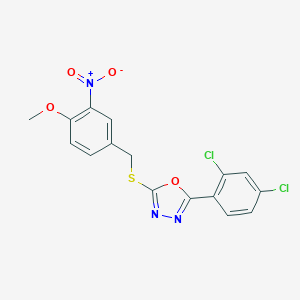
6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features bromine atoms at positions 6 and 8, a methoxyphenyl group at the nitrogen atom, and a carboxamide group at position 3 of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the bromination of a chromene precursor followed by the introduction of the methoxyphenyl group and the carboxamide functionality. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The final step usually involves the coupling of the brominated chromene with 4-methoxyaniline under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale bromination and coupling reactions would be carried out in industrial reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group or reducing the carbonyl group to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield new amide derivatives, while coupling reactions can produce various polysubstituted chromene derivatives.
Scientific Research Applications
6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals, as well as in material science for the creation of novel polymers and coatings.
Mechanism of Action
The exact mechanism of action of 6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide depends on its specific application. In general, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The pathways involved could include the inhibition of signal transduction pathways or the activation of cell death mechanisms.
Comparison with Similar Compounds
Similar Compounds
6,8-dibromo-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activities and chemical reactivity.
6,8-dibromo-N-phenyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but without the methoxy group, potentially affecting its solubility and interaction with biological targets.
6,8-dibromo-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Contains a hydroxyl group instead of a methoxy group, which may influence its hydrogen bonding and reactivity.
Uniqueness
6,8-dibromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both bromine atoms and the methoxyphenyl group, which can significantly impact its chemical properties and biological activities. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.
Properties
IUPAC Name |
6,8-dibromo-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2NO4/c1-23-12-4-2-11(3-5-12)20-16(21)13-7-9-6-10(18)8-14(19)15(9)24-17(13)22/h2-8H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFGYZRGJZIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-[4-(HEXYLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE](/img/structure/B392391.png)
![4-amino-N'-[(2-methyl-1-naphthyl)methoxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392394.png)
![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B392395.png)
![1-[4'-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone](/img/structure/B392397.png)


![1-(4-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE](/img/structure/B392403.png)
![4-amino-N'-[(3-bromobenzyl)oxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392404.png)


![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B392407.png)
![2-{3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392408.png)
![benzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B392409.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B392410.png)
